

# physical properties of 2,5-Dimethoxy-3-nitrobenzoic acid

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## Compound of Interest

Compound Name: 2,5-Dimethoxy-3-nitrobenzoic acid

Cat. No.: B098076

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An In-depth Technical Guide to the Physical Properties of **2,5-Dimethoxy-3-nitrobenzoic Acid**

## Introduction

**2,5-Dimethoxy-3-nitrobenzoic acid** (CAS No: 17894-26-7) is an aromatic carboxylic acid derivative featuring a unique substitution pattern that imparts specific chemical and physical characteristics.<sup>[1]</sup> As a substituted nitrobenzoic acid, it serves as a valuable building block and intermediate in the synthesis of more complex organic molecules, with potential applications in medicinal chemistry, agrochemicals, and materials science.<sup>[1][2]</sup> The presence of two electron-donating methoxy groups and one potent electron-withdrawing nitro group on the benzoic acid core creates a molecule with distinct electronic properties, influencing its acidity, reactivity, and intermolecular interactions.

This technical guide provides a comprehensive examination of the core physical properties of **2,5-Dimethoxy-3-nitrobenzoic acid**. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the theoretical underpinnings of these properties, provides detailed, field-proven experimental protocols for their validation, and presents the available data in a clear, structured format.

## General and Chemical Identification

Accurate identification is the cornerstone of any chemical investigation. The fundamental properties of **2,5-Dimethoxy-3-nitrobenzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	17894-26-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	227.17 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Light yellow to orange powder or crystalline solid	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Purity (Typical)	>98.0% (GC)	<a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether	<a href="#">[1]</a> <a href="#">[2]</a>

These identifiers are critical for ensuring the correct material is sourced and for accurate database and literature searches. The compound's appearance as a yellow to orange solid is typical for nitro-aromatic compounds, where the nitro group acts as a chromophore, absorbing light in the visible spectrum.[\[1\]](#)

## Thermodynamic and Solubility Properties

Thermodynamic properties such as melting point and solubility are critical for determining appropriate reaction conditions, purification methods, and formulation strategies.

Property	Value	Notes	Source(s)
Melting Point	183 - 187 °C	A sharp melting range indicates high purity.	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	~369 °C	Rough estimate; decomposition may occur at high temperatures.	<a href="#">[2]</a>
Density	~1.48 g/cm <sup>3</sup>	Rough estimate.	<a href="#">[2]</a>
Solubility	Soluble in Methanol	The presence of methoxy groups enhances solubility in organic solvents.	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point is a robust indicator of purity. The protocol below ensures accurate and reproducible measurements.

**Causality:** This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing melting to occur over a broader temperature range and at a lower temperature.

- Sample Preparation:
  - Ensure the **2,5-Dimethoxy-3-nitrobenzoic acid** sample is completely dry and finely powdered. Rationale: Moisture can depress the melting point, while large crystals pack inefficiently, leading to inaccurate readings.
  - Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.
  - Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal.

Rationale: Dense packing ensures uniform heat transfer throughout the sample.

- Instrumentation & Measurement:

- Place the packed capillary into the heating block of a calibrated melting point apparatus.
- Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point (~183 °C). Rationale: This saves time in reaching the approximate melting region.
- Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. Rationale: A slow heating rate is crucial to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
- Record the temperature at which the first liquid drop appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1 - T_2$ .

- Validation:

- A narrow melting range (e.g.,  $\leq 2$  °C) is indicative of a high-purity sample.
- Perform the measurement in triplicate to ensure reproducibility.

## Acidity and pKa

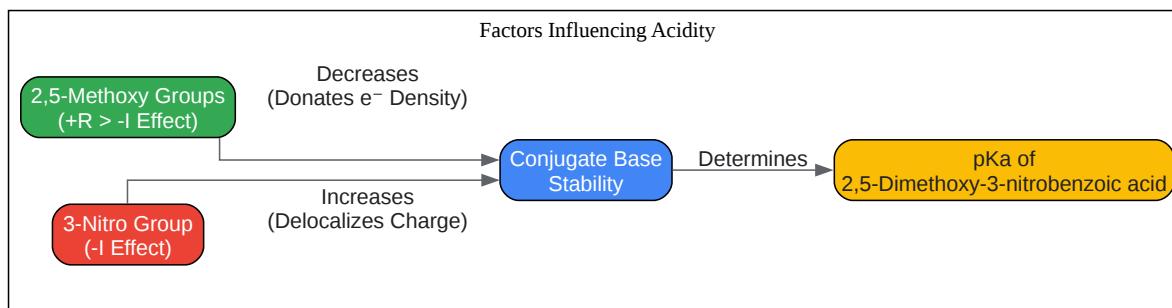
The acidity of the carboxylic acid group is a defining feature, heavily influenced by the electronic effects of the ring substituents. While a specific experimental pKa for this molecule is not readily available in the literature, its value can be expertly inferred.

Theoretical Grounding: The pKa of unsubstituted benzoic acid is approximately 4.20.[\[5\]](#)

- Nitro Group Effect: The nitro group at the meta-position is strongly electron-withdrawing via its inductive effect (-I). This effect stabilizes the conjugate base (benzoate) by delocalizing the negative charge, thereby increasing the acidity and lowering the pKa. For comparison, 3-nitrobenzoic acid has a pKa of approximately 3.46, making it significantly more acidic than benzoic acid.[\[6\]](#)[\[7\]](#)
- Methoxy Group Effects: The two methoxy groups are electron-donating via their resonance effect (+R) but electron-withdrawing via their inductive effect (-I). In benzoic acid derivatives,

the resonance effect typically dominates. This donation of electron density to the ring slightly destabilizes the conjugate base, which would decrease acidity and raise the pKa.

Conclusion: The potent electron-withdrawing effect of the nitro group is expected to be the dominant factor. Therefore, the pKa of **2,5-Dimethoxy-3-nitrobenzoic acid** will be significantly lower than that of benzoic acid (4.20) but likely slightly higher than that of 3-nitrobenzoic acid (3.46) due to the counteracting effect of the two methoxy groups. An estimated pKa would be in the range of 3.6 - 3.8.



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Caption: Factors influencing the pKa of the target molecule.

## Experimental Protocol: pKa Determination by Potentiometric Titration

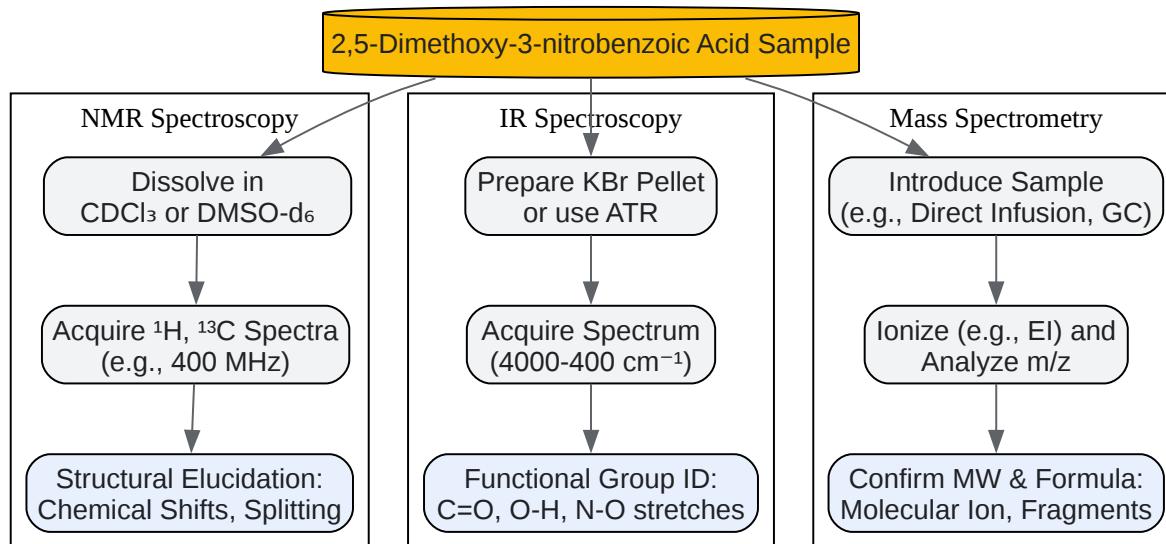
This is the gold-standard method for experimentally determining the pKa of an acidic compound.

- System Preparation:
  - Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00). Rationale: Ensures accurate pH measurements, which are the foundation of the calculation.

- Prepare a standardized solution of a strong base, typically ~0.1 M NaOH. The concentration must be known precisely.
  - Accurately weigh a sample of **2,5-Dimethoxy-3-nitrobenzoic acid** and dissolve it in a known volume of deionized water. A co-solvent like ethanol or methanol may be required if aqueous solubility is low, but this will yield an apparent pKa ( $pK_a^*$ ).
- Titration Procedure:
- Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
  - Add the standardized NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.
  - After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
  - Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
- Data Analysis:
- Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
  - Determine the equivalence point ( $V_{eq}$ ), which is the point of maximum slope on the curve (inflection point), often found by taking the first derivative of the curve ( $d(pH)/dV$ ).
  - The volume of titrant corresponding to the half-equivalence point is  $V_{eq}/2$ .
  - According to the Henderson-Hasselbalch equation, at the half-equivalence point,  $pH = pK_a$ . Locate the pH on your curve that corresponds to the  $V_{eq}/2$  volume to determine the experimental  $pK_a$ .

## Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific, published spectra for this compound are scarce, its features can be reliably predicted based on its functional groups.



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Caption: General workflow for spectroscopic characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.

- <sup>1</sup>H NMR (Proton NMR):

- Carboxylic Acid (-COOH): A broad singlet is expected far downfield, typically >10 ppm. Its position can be concentration-dependent.
- Aromatic Protons (Ar-H): Two protons are on the aromatic ring. They will appear as doublets in the aromatic region (7-8 ppm). The proton ortho to the nitro group will be further downfield than the proton ortho to the carboxylic acid.

- Methoxy Protons (-OCH<sub>3</sub>): Two distinct singlets are expected, each integrating to 3H, likely in the 3.8-4.2 ppm range. They are distinct because they are in different chemical environments.
- <sup>13</sup>C NMR (Carbon-13 NMR):
  - Carbonyl Carbon (-C=O): Expected in the 165-175 ppm range.
  - Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the electronegative oxygen and nitro groups (C-O, C-NO<sub>2</sub>) will be downfield, while the C-H carbons will be further upfield.
  - Methoxy Carbons (-OCH<sub>3</sub>): Two signals are expected in the 55-65 ppm range.

## Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.

- Expected Characteristic Absorption Bands:
  - ~3300-2500 cm<sup>-1</sup> (broad): O-H stretch of the carboxylic acid dimer.
  - ~1710-1680 cm<sup>-1</sup> (strong, sharp): C=O stretch of the carboxylic acid.
  - ~1600, ~1475 cm<sup>-1</sup>: C=C stretches within the aromatic ring.
  - ~1550-1510 cm<sup>-1</sup> (strong): Asymmetric N-O stretch of the nitro group.[8]
  - ~1360-1330 cm<sup>-1</sup> (strong): Symmetric N-O stretch of the nitro group.[8]
  - ~1250 cm<sup>-1</sup>: Asymmetric C-O-C stretch of the aryl ether (methoxy).
  - ~1050 cm<sup>-1</sup>: Symmetric C-O-C stretch of the aryl ether (methoxy).

## Mass Spectrometry (MS)

MS provides information about the mass and, by extension, the molecular formula of a compound.

- Expected Data (Electron Ionization - EI):
  - Molecular Ion ( $M^{+\bullet}$ ): A peak at  $m/z = 227$ , corresponding to the molecular weight of the compound.
  - Key Fragments: Expect fragmentation patterns corresponding to the loss of characteristic groups:
    - Loss of  $\bullet\text{OH}$  ( $m/z = 210$ )
    - Loss of  $\bullet\text{OCH}_3$  ( $m/z = 196$ )
    - Loss of  $\bullet\text{NO}_2$  ( $m/z = 181$ )
    - Loss of  $\bullet\text{COOH}$  ( $m/z = 182$ )

## Conclusion

**2,5-Dimethoxy-3-nitrobenzoic acid** is a well-defined crystalline solid with physical properties governed by the interplay of its three key functional groups. Its melting point provides a reliable measure of purity, while its acidity is significantly enhanced by the electron-withdrawing nitro substituent. This guide has synthesized available data with established chemical principles to provide a robust profile of the compound. The detailed protocols included herein represent standard, validated methodologies that will enable researchers to confirm these properties and ensure the integrity of their work when utilizing this versatile chemical intermediate.

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